4-Butylthiophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylthiophenylboronic acid is an organoboronic acid with the molecular formula C10H15BO2S. It is a versatile compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The compound is characterized by the presence of a butyl group attached to a thiophenyl ring, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylthiophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromothiophenol with butyl lithium, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Butylthiophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are sulfoxides or sulfones.
Substitution: The major products are substituted thiophenyl derivatives.
Scientific Research Applications
4-Butylthiophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butylthiophenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The thiophenyl group can also participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s reactivity and selectivity .
Comparison with Similar Compounds
- 4-Methylthiophenylboronic acid
- 4-Ethylthiophenylboronic acid
- 4-Propylthiophenylboronic acid
- 4-Butylphenylboronic acid
Comparison: 4-Butylthiophenylboronic acid is unique due to the presence of both a butyl group and a thiophenyl ring, which impart distinct chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides increased hydrophobicity and steric bulk, which can influence the compound’s reactivity and selectivity in various reactions . Additionally, the thiophenyl ring offers unique electronic properties that can enhance the compound’s performance in catalytic and synthetic applications .
Properties
IUPAC Name |
(4-butylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVENAORLQLEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.